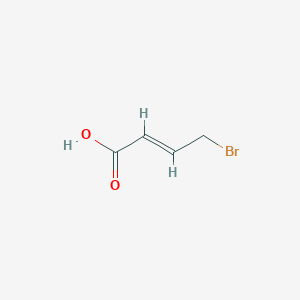

4-Bromocrotonic acid

Vue d'ensemble

Description

4-Bromocrotonic acid is a compound that has been studied for its various biological activities and chemical properties. It is known to inhibit respiration in rat heart mitochondria when supported by palmitoylcarnitine or acetoacetate, indicating its role in inhibiting fatty acid oxidation and ketone body degradation . Additionally, it has been found to have antifungal properties against several fungi, suggesting potential applications in antifungal treatments .

Synthesis Analysis

The synthesis of 4-bromocrotonic acid derivatives and related compounds has been explored in several studies. For instance, the indium-mediated addition of 4-bromocrotonic acid to aldehydes and ketones has been reported as a high-yielding route to α-allyl-β-hydroxy carboxylic acids . Moreover, a nickel-catalyzed C-Br/C-H bis-phenylation of methyl 4-bromocrotonate has been developed, providing a stereoselective entry to methyl (E)-3,4-diphenylbut-2-enoate .

Molecular Structure Analysis

The molecular structure of 4-bromocrotonic acid and its interactions have been studied through various methods. For example, the crystal structures of 4-bromobenzamide and dicarboxylic acid cocrystals have been examined, revealing insights into halogen···halogen interactions and the robustness of acid–amide heterosynthons .

Chemical Reactions Analysis

4-Bromocrotonic acid has been shown to participate in various chemical reactions. It is enzymatically converted to 3-keto-4-bromobutyryl-CoA, which effectively inhibits thiolases involved in fatty acid oxidation and ketone body degradation . Additionally, the lithium dienolate of 4-siloxy-2-bromocrotonate has been used in [2+3] annulation reactions at low temperatures to produce oxygenated cyclopentenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromocrotonic acid are closely related to its biological activities. It has been found to enhance basal but inhibit insulin-stimulated glucose transport in 3T3-L1 adipocytes, suggesting a complex effect on glucose transport mechanisms . Furthermore, its inhibitory effect on insulin-stimulated glucose transport has been linked to interference with GLUT4 translocation and the inhibition of insulin activation of protein kinase B (PKB) .

Applications De Recherche Scientifique

Application 1: Inhibition of Fatty Acid Oxidation and Ketone Body Degradation

- Summary of the Application : 4-Bromocrotonic acid has been found to be an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria . This means it can slow down or stop these metabolic processes, which could be useful in studying these processes or potentially treating conditions related to them.

- Methods of Application or Experimental Procedures : The researchers tested various compounds for their ability to specifically inactivate thiolase, an enzyme involved in these metabolic processes, and consequently inhibit respiration supported by either palmitoylcarnitine or ketone bodies in rat heart mitochondria . 4-Bromocrotonic acid was found to be such an inhibitor .

- Results or Outcomes : The researchers found that 4-Bromocrotonic acid effectively inhibited respiration supported by either palmitoylcarnitine or acetoacetate in coupled rat heart mitochondria . When the enzymes of β-oxidation and ketone body degradation were assayed in mitochondria preincubated with 4-Bromocrotonic acid, only 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase were found to be inactive .

Application 2: Adjusting Levels of Long-Chain Acyl CoA and Carnitine in Aerobic and Ischemic Myocardium

- Summary of the Application : 4-Bromocrotonic acid is used to selectively adjust levels of long-chain acyl CoA and carnitine in aerobic and ischemic myocardium . This could be useful in studying these metabolic processes or potentially treating conditions related to them.

Application 3: Preparation of Tetrahydropyridothienopyrimidine Derivative with Antiproliferative Activities

- Summary of the Application : 4-Bromocrotonic acid is an intermediate used to prepare tetrahydropyridothienopyrimidine derivative with antiproliferative activities . This could be useful in the development of new drugs or treatments.

Application 4: Inhibition of Medium and Short-Chain Fatty Acid Oxidation

- Summary of the Application : 4-Bromocrotonic acid has been found to inhibit the oxidation of medium and short-chain fatty acids in rat heart mitochondria . This could be useful in studying these metabolic processes or potentially treating conditions related to them.

Application 5: Bromination Experiment

Safety And Hazards

Propriétés

IUPAC Name |

(E)-4-bromobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTGZROJTAUYFQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878724 | |

| Record name | (2E)-4-Bromo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromocrotonic acid | |

CAS RN |

13991-36-1, 20629-35-0 | |

| Record name | 4-Bromocrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020629350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-Bromo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-4-bromobut-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)

![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)